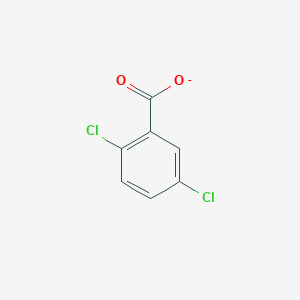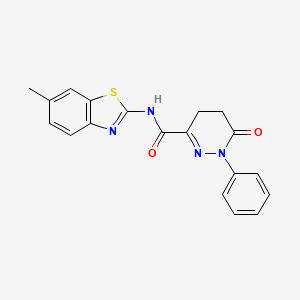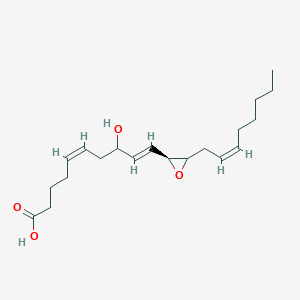
Diethylhexylphthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethylhexylphthalate is a colorless, oily organic carcinogen with a slight odor. Bis(2-Ethylhexyl) Phthalate is mainly used as a plasticizer for fabricating flexible materials for many household products. Inhalation, digestion, and dermal contact are the primary routes of potential exposure, which was linked to increased incidence of hepatocellular carcinomas in animals. This substance is reasonably anticipated to be a human carcinogen. (NCI05)
Aplicaciones Científicas De Investigación
Medical Device Safety and Patient Exposure
- DEHP is known to leach out of plasticized PVC medical devices, posing reprotoxic and endocrine-disrupting effects. There is concern regarding patient exposure to DEHP and alternative plasticizers during medical care, particularly in high-risk populations like newborns in intensive care units (Pinguet et al., 2019).
Analytical Methods for Detection in Medical Devices
- Analytical methods have been developed to determine and quantify DEHP and its alternatives in various matrices. This is crucial for assessing the risk to patients and managing it, as studies providing sufficient exposure and human toxicity data for these alternatives are limited (Bernard et al., 2014).
Gene Expression Alteration and Developmental Abnormalities
- DEHP significantly dysregulates gene expression, which could impact fetal development. Specific genes critical for fetal brain development, like FGD1 and PAFAH1B1, are down-regulated, potentially leading to birth defects like lissencephaly or faciodigitogenital dysplasia (Hokanson et al., 2006).
Species-Specific Responses to DEHP
- Studies highlight species differences in response to DEHP. For example, DEHP induces DNA synthesis and suppresses apoptosis in rat hepatocytes but not in human hepatocytes. This suggests a lack of risk to human health from DEHP, contrasting with its effects in rodents (Hasmall et al., 2000).
Impact on Reproductive Health
- DEHP has been classified as an antiandrogen. In utero and lactational exposures to DEHP affect Leydig cells in male rats, disrupting steroidogenesis and leading to reproductive health issues (Lin et al., 2009).
Mechanisms of Testicular Damage and Protection
- DEHP's impact on testicular mitochondrial viability and lipid peroxidation suggests a mechanism for its testicular toxicity. Grape seed extract has been found to counteract these effects, highlighting potential protective strategies (Abdel-Kawi et al., 2016).
Environmental Presence and Detection Methods
- Solid phase microextraction coupled with high-performance liquid chromatography has been used to determine DEHP in water, showcasing a method to monitor environmental contamination (Kayali et al., 2006).
Propiedades
Fórmula molecular |
C24H38O4 |
|---|---|
Peso molecular |
390.6 g/mol |
Nombre IUPAC |
1-O-[(2R)-2-ethylhexyl] 2-O-[(2S)-2-ethylhexyl] benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C24H38O4/c1-5-9-13-19(7-3)17-27-23(25)21-15-11-12-16-22(21)24(26)28-18-20(8-4)14-10-6-2/h11-12,15-16,19-20H,5-10,13-14,17-18H2,1-4H3/t19-,20+ |
Clave InChI |
BJQHLKABXJIVAM-BGYRXZFFSA-N |
SMILES isomérico |
CCCC[C@@H](CC)COC(=O)C1=CC=CC=C1C(=O)OC[C@@H](CC)CCCC |
SMILES |
CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC(CC)CCCC |
SMILES canónico |
CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC(CC)CCCC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



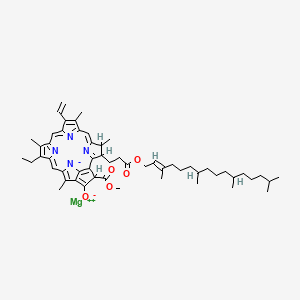
![(4-Chloro-2-methyl-3-pyrazolyl)-[4-(2-ethoxyphenyl)-1-piperazinyl]methanone](/img/structure/B1240457.png)

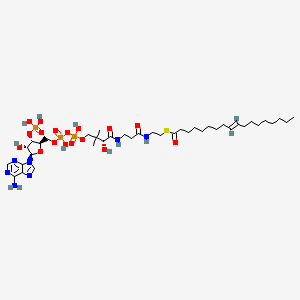

![7-[(1R,2R)-2-[(E,3S)-3-(1-butylcyclobutyl)-3-hydroxyprop-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B1240464.png)
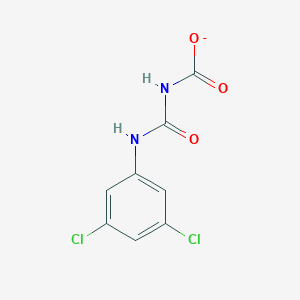
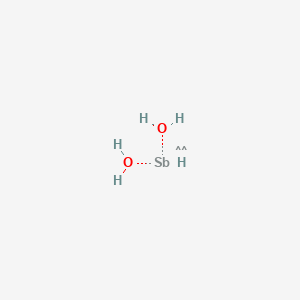
![methyl 2-[(5R,6R,13S,14S,16S)-14-acetyloxy-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate](/img/structure/B1240468.png)


